molecular formula C13H9F2NO2 B6399724 3-Amino-5-(2,4-difluorophenyl)benzoic acid CAS No. 1261909-40-3

3-Amino-5-(2,4-difluorophenyl)benzoic acid

Cat. No.: B6399724
CAS No.: 1261909-40-3
M. Wt: 249.21 g/mol
InChI Key: SZJONBVUFSITFP-UHFFFAOYSA-N
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Description

3-Amino-5-(2,4-difluorophenyl)benzoic acid is a benzoic acid derivative with an amino group at position 3 and a 2,4-difluorophenyl substituent at position 5 of the aromatic ring. Its molecular formula is C₁₃H₉F₂NO₂, and its molecular weight is 249.21 g/mol. The compound’s structure combines electron-donating (NH₂) and electron-withdrawing (2,4-difluorophenyl) groups, which influence its physicochemical properties, such as acidity and solubility.

Properties

IUPAC Name

3-amino-5-(2,4-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c14-9-1-2-11(12(15)6-9)7-3-8(13(17)18)5-10(16)4-7/h1-6H,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJONBVUFSITFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689588
Record name 5-Amino-2',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-40-3
Record name 5-Amino-2',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(2,4-difluorophenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2,4-difluorobenzene followed by reduction to obtain 2,4-difluoroaniline. This intermediate is then subjected to a coupling reaction with 3-bromobenzoic acid under palladium-catalyzed conditions to yield the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and reaction conditions is crucial to ensure high purity and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(2,4-difluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Phenyl derivatives with substituted functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. The presence of both amino and carboxylic acid functional groups makes it a candidate for bioactive molecules. Research indicates that compounds with similar structures can exhibit anti-inflammatory properties and serve as inhibitors for various biological pathways.

Case Studies

  • Anti-inflammatory Activity : Compounds derived from benzoic acids have been shown to effectively reduce inflammation in conditions like rheumatoid arthritis and gout. The specific compound 3-Amino-5-(2,4-difluorophenyl)benzoic acid may also demonstrate similar effects, as indicated by its structural analogs which have been tested in animal models .
  • Drug Development : The difluorophenyl moiety can influence the binding properties to target proteins, enhancing the efficacy of potential therapeutic agents. Further studies are needed to evaluate its pharmacokinetics and pharmacodynamics in vivo.

Polymer Synthesis

Aromatic carboxylic acids like this compound serve as important building blocks in the synthesis of polymers. The difluorine substitution can modify the thermal stability and crystallinity of the resulting materials.

Applications in Polymer Chemistry

  • Thermal Stability : The incorporation of difluorinated aromatic units can enhance the thermal properties of polymers, making them suitable for high-temperature applications.
  • Crystallinity : The structural characteristics of this compound can lead to improved crystallinity in polymer matrices, potentially affecting mechanical properties.

Organic Synthesis

The compound can act as a versatile intermediate in organic synthesis due to its reactive functional groups. The amine group allows participation in coupling reactions, while the carboxylic acid can be involved in esterification or amidation reactions.

Synthetic Utility

  • Coupling Reactions : The amino group can be utilized in various coupling reactions to form more complex organic molecules.
  • Esterification and Amidation : The carboxylic acid functionality allows for the formation of esters or amides, which are critical steps in synthesizing pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Application AreaSpecific UsesPotential Benefits
Medicinal ChemistryAnti-inflammatory drugsReduced side effects compared to traditional medications
Polymer SynthesisBuilding blocks for high-performance polymersEnhanced thermal stability and mechanical properties
Organic SynthesisIntermediates for complex organic compoundsVersatile reaction pathways for diverse applications

Mechanism of Action

The mechanism of action of 3-Amino-5-(2,4-difluorophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The fluorine atoms enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features
3-Amino-5-(2,4-difluorophenyl)benzoic acid C₁₃H₉F₂NO₂ 249.21 3-NH₂, 5-(2,4-F₂C₆H₃) Amino group enhances solubility; difluorophenyl increases electron withdrawal
3-(2,4-Difluorophenyl)benzoic acid (dFPB1) C₁₃H₉F₂O₂ 234.20 3-(2,4-F₂C₆H₃) Lacks amino group; lower molecular weight and altered acidity
4-(2,4-Difluorophenyl)benzoic acid (dFPB2) C₁₃H₉F₂O₂ 234.20 4-(2,4-F₂C₆H₃) Positional isomer of dFPB1; similar properties but distinct reactivity
5-Amino-2,3-difluorobenzoic acid C₇H₅F₂NO₂ 189.12 5-NH₂, 2-F, 3-F Smaller aromatic system; fluorine substituents enhance acidity
3-Chloro-5-(2,4-difluorophenyl)benzoic Acid C₁₃H₈ClF₂O₂ 278.66 3-Cl, 5-(2,4-F₂C₆H₃) Chlorine (electron-withdrawing) reduces solubility vs. NH₂

Substituent Effects on Properties

  • Electronic Effects: The amino group at position 3 donates electrons via resonance, reducing the acidity of the benzoic acid group compared to non-amino analogs. In 3-chloro-5-(2,4-difluorophenyl)benzoic acid, the chlorine atom further withdraws electrons, making this compound more acidic than the amino-substituted analog .
  • Solubility and Reactivity: The NH₂ group in this compound improves water solubility compared to halogen-only analogs like dFPB1/dFPB2. Compounds with sulfonamide or thiadiazole substituents (e.g., ) exhibit distinct reactivity profiles due to additional heteroatoms, enabling diverse pharmacological applications .

Spectroscopic Differentiation

  • IR Spectroscopy: The target compound’s carbonyl (C=O) stretch is expected near 1680 cm⁻¹, consistent with benzoic acid derivatives. The absence of C=S bands (~1240–1255 cm⁻¹) distinguishes it from thioamide intermediates in related syntheses . In contrast, 5-amino-2,3-difluorobenzoic acid shows similar C=O absorption but lacks signals from bulky aryl substituents .
  • NMR Spectroscopy :

    • The 2,4-difluorophenyl group produces distinct splitting patterns in ¹H-NMR (e.g., meta-fluorine coupling). The NH₂ group’s protons may appear as a broad singlet near 5–6 ppm .

Biological Activity

3-Amino-5-(2,4-difluorophenyl)benzoic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 1261909-40-3

The compound features an amino group and a difluorophenyl moiety, which contribute to its biological activity. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition: The compound has been shown to inhibit various enzymes involved in signaling pathways, particularly those related to cancer cell proliferation (e.g., PI3K/Akt/mTOR pathways) .
  • Receptor Modulation: It may modulate receptor activity, influencing cellular responses and promoting apoptosis in cancer cells .

Biological Activities

  • Anticancer Activity:
    • Studies indicate that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit growth in various cancer cell lines by inducing apoptosis and inhibiting tumor growth in xenograft models .
    • In vitro assays demonstrated that the compound reduced the viability of breast cancer cells significantly when administered at specific concentrations over a defined period .
  • Antimicrobial Properties:
    • The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest it possesses activity against certain bacterial strains, although detailed mechanisms remain to be elucidated .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation; apoptosis
AntimicrobialActivity against specific bacterial strains
Enzyme InhibitionModulation of PI3K/Akt/mTOR pathways

Case Study: Anticancer Efficacy

In a notable study involving MDA-MB-361 breast cancer xenografts, administration of 25 mg/kg of the compound resulted in significant inhibition of p70S6 and Akt phosphorylation within 8 hours post-injection. Higher doses (50 mg/kg) led to a marked decrease in tumor size, showcasing its potential as an effective anticancer agent .

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